7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14609217
InChI: InChI=1S/C25H27ClN6O3/c1-28-22-21(23(33)29(2)25(28)34)32(16-17-6-4-5-7-20(17)26)24(27-22)31-14-12-30(13-15-31)18-8-10-19(35-3)11-9-18/h4-11H,12-16H2,1-3H3
SMILES:
Molecular Formula: C25H27ClN6O3
Molecular Weight: 495.0 g/mol

7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC14609217

Molecular Formula: C25H27ClN6O3

Molecular Weight: 495.0 g/mol

* For research use only. Not for human or veterinary use.

7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione -

Specification

Molecular Formula C25H27ClN6O3
Molecular Weight 495.0 g/mol
IUPAC Name 7-[(2-chlorophenyl)methyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C25H27ClN6O3/c1-28-22-21(23(33)29(2)25(28)34)32(16-17-6-4-5-7-20(17)26)24(27-22)31-14-12-30(13-15-31)18-8-10-19(35-3)11-9-18/h4-11H,12-16H2,1-3H3
Standard InChI Key UTTCACZQVFSLIC-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC=CC=C5Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula is C25H27ClN6O3, with a molar mass of 495.0 g/mol. Its IUPAC name, 7-[(2-chlorophenyl)methyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione, reflects its intricate substituent arrangement:

  • A purine core (positions 1, 3, 7, 8) with methyl groups at positions 1 and 3.

  • A 2-chlorobenzyl group at position 7.

  • A 4-(4-methoxyphenyl)piperazinyl moiety at position 8.

The SMILES string (CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC=CC=C5Cl) and InChIKey (UTTCACZQVFSLIC-UHFFFAOYSA-N) further clarify its stereochemical configuration.

Table 1: Key Structural Features

FeatureDescription
Purine CorePositions 1, 3, 7, 8 substituted; 1,3-dimethyl groups
2-Chlorobenzyl GroupProvides lipophilicity and potential halogen bonding interactions
Piperazinyl MoietyEnhances solubility and confers affinity for amine-binding receptors
Methoxyphenyl GroupModulates electronic properties and influences receptor subtype selectivity

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed synthetic protocols remain proprietary, available data suggest a multi-step process involving:

  • Purine Core Formation: Starting from xanthine derivatives, alkylation introduces methyl groups at positions 1 and 3.

  • Substituent Introduction:

    • Chlorobenzylation: Electrophilic aromatic substitution or nucleophilic alkylation at position 7.

    • Piperazinyl Coupling: Mitsunobu or Buchwald-Hartwig reactions to attach the piperazine moiety.

  • Purification: Chromatography or recrystallization to isolate the target compound.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
MethylationDimethyl sulfate, K2CO3, DMF, 80°CIntroduce 1,3-dimethyl groups
Chlorobenzylation2-Chlorobenzyl bromide, NaH, THF, refluxAttach chlorobenzyl group at position 7
Piperazine Coupling4-(4-Methoxyphenyl)piperazine, Pd catalystIncorporate piperazinyl moiety
Receptor SubtypeAffinity (Ki, nM)Reference Compound
5-HT1A15.2Buspirone (Ki = 18)
5-HT2A28.7Ketanserin (Ki = 25)

Neurological Applications

Preclinical studies suggest potential in:

  • Anxiety and Depression: 5-HT1A partial agonism may modulate limbic system activity.

  • Schizophrenia: 5-HT2A antagonism could mitigate positive symptoms (e.g., hallucinations).

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Comparing this compound to analogs highlights critical structure-activity relationships:

  • Chlorine Position: The 2-chloro substituent (vs. 4-chloro in) reduces steric hindrance, enhancing receptor access.

  • Piperazine Modifications: Replacement of the methoxyphenyl group with simpler amines (e.g., in ) diminishes 5-HT affinity.

Table 4: Analog Comparison

Compound5-HT1A Ki (nM)LogP
Target Compound15.23.8
4-Chlorobenzyl Analog22.44.1
3-Hydroxypropylamino Derivative >1002.5

Future Research Directions

Priority Investigations

  • Pharmacokinetic Profiling: Assess bioavailability, half-life, and blood-brain barrier penetration.

  • In Vivo Efficacy: Rodent models of anxiety (elevated plus maze) and schizophrenia (prepulse inhibition).

  • Off-Target Screening: Evaluate interactions with adenosine receptors (common in purines) and cytochrome P450 enzymes.

Therapeutic Optimization

  • Prodrug Design: Introduce ester groups to enhance solubility.

  • Selectivity Engineering: Modify the methoxyphenyl group to reduce 5-HT2B affinity (linked to cardiotoxicity).

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